molecular formula C27H25N5O3S B11281321 N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

Cat. No.: B11281321
M. Wt: 499.6 g/mol
InChI Key: UWZPRULJAFROMP-UHFFFAOYSA-N
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Description

“N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide” is a complex organic compound that features a triazinone core, a sulfanyl group, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide” can be achieved through a multi-step process:

    Formation of the Triazinone Core: This can be synthesized by the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and halogenated intermediates.

    Attachment of the Benzamide Moiety: The benzamide group can be attached via amide bond formation using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazinone core can be reduced to corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazinone cores are studied for their catalytic properties in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as antibiotics or antifungal agents.

    Anticancer Agents: Studied for their ability to inhibit cancer cell growth.

    Anti-inflammatory Agents: Potential use in treating inflammatory diseases.

Industry

    Pharmaceuticals: Development of new drugs.

    Agriculture: Potential use as pesticides or herbicides.

Mechanism of Action

The mechanism of action of “N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide” would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Interact with DNA: Intercalating or binding to specific sequences.

    Modulate Receptors: Acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}acetamide
  • **N-{2-[3-({1-[(2,3-Dimethylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propionamide

Uniqueness

    Structural Features: The specific arrangement of functional groups and the triazinone core.

    Biological Activity: Unique interactions with biological targets leading to distinct pharmacological profiles.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-[3-[1-(2,3-dimethylanilino)-1-oxopropan-2-yl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide

InChI

InChI=1S/C27H25N5O3S/c1-16-10-9-15-21(17(16)2)28-24(33)18(3)36-27-30-26(35)23(31-32-27)20-13-7-8-14-22(20)29-25(34)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,28,33)(H,29,34)(H,30,32,35)

InChI Key

UWZPRULJAFROMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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